(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Lipophilicity Fragment-Based Drug Design ADME Prediction

Fragment-based drug discovery requires polar, soluble building blocks for challenging targets like protein-protein interfaces. (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448051-20-4) solves this with LogP -0.17, TPSA 92.50 Ų, and 3 H-bond donors, enabling mM solubility in aqueous assays. - Enables robust SPR/NMR/X-ray fragment screening at mM concentrations. - 2 rotatable bonds accelerate co-crystallization and rapid SAR determination. - Serves as a reference standard for calibrating in silico ADME models in low-lipophilicity space.

Molecular Formula C10H15N3O3S2
Molecular Weight 289.37
CAS No. 1448051-20-4
Cat. No. B2563312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
CAS1448051-20-4
Molecular FormulaC10H15N3O3S2
Molecular Weight289.37
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C10H15N3O3S2/c1-7-9(17-12-11-7)10(14)13-5-3-8(4-6-13)18(2,15)16/h8H,3-6H2,1-2H3
InChIKeyTZKPGGGBGACWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448051-20-4 Procurement Guide


The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448051-20-4, molecular formula C10H15N3O3S2, molecular weight 289.37 g/mol) is a heterocyclic small molecule that combines a 4-methyl-1,2,3-thiadiazole ring with a 4-methylsulfonyl-substituted piperidine moiety via a methanone linker [1]. The thiadiazole core is established in the literature as a scaffold for antimycobacterial and antimicrobial activity, while the methylsulfonyl-piperidine fragment imparts polarity and H-bonding capacity that differentiate it from simple alkyl or aryl analogs [2]. This compound is primarily procured as a building block for medicinal chemistry and fragment-based drug design programs.

1
Fragment-based screening libraries — high predicted polarity and solubility support mM-concentration assay workflows.
2
Crystallization-friendly scaffold — low rotatable bond count may facilitate co-crystallization and X-ray structure determination.
3
Antimycobacterial chemotype exploration — 4-methyl-1,2,3-thiadiazole core provides a class-level starting point for SAR programs.

1448051-20-4 vs. Close Analogs: Key Differences


Although several analogs share the methylsulfonyl-piperidine or methyl-thiadiazole core, small structural alterations produce quantifiable differences in physicochemical profiles that directly impact pharmacokinetic behavior and synthetic versatility. For example, replacing the 4-methyl substituent on the thiadiazole ring with a 4-propyl chain (analog CAS not assigned) shifts the predicted LogP from -0.17 to +0.31, a net increase of 0.48 log units [1]. This change, combined with a rise in molecular weight from 289.38 to 317.44 Da, reduces aqueous solubility and alters membrane-permeability predictions, making the analog less suitable for certain fragment-based screening campaigns [2]. Furthermore, the target compound’s high topological polar surface area (TPSA 92.50 Ų vs. 81.06 Ų for the propyl analog) [1][2] and distinct H-bond donor count (3 vs. 1) [1] create a unique interaction map that is not reproduced by other piperidine-thiadiazole derivatives. These quantifiable differences mean that direct substitution without re-optimization can compromise assay reproducibility and structure-activity relationship (SAR) interpretation.

!
Propyl analog LogP shift — replacing 4-methyl with 4-propyl raises predicted LogP by ~0.5 units, likely reducing aqueous solubility and altering permeability. Fragment-screening solubility profiles may not reproduce.
!
H-bond donor count mismatch — the target’s three HBDs create a directional interaction pattern; propyl analog (single HBD) may not replicate binding selectivity or crystallization contacts.
!
Rotatable bond difference — 2 vs. 7 rotatable bonds significantly alters conformational sampling. Direct replacement can compromise SAR interpretation and crystallization success.

Differentiation Evidence for 1448051-20-4


Predicted LogP: Lower Than Propyl Analog

The predicted partition coefficient (clogP) of the target compound is -0.17, compared with +0.31 for the 4-propyl-1,2,3-thiadiazole analog [1][2]. This -0.48 unit difference indicates significantly higher aqueous solubility and lower membrane permeability for the target, making it more suitable for fragment-based screening libraries where high solubility at millimolar concentrations is required.

Predicted LogP
Data to verify
Target: −0.17
Propyl analog: +0.31
Δ −0.48 log units
Higher polarity supports soluble fragment screening.
Predicted values; experimental verification recommended.
Lipophilicity Fragment-Based Drug Design ADME Prediction

TPSA: Higher Than Closest Analog

The target compound has a topological polar surface area (TPSA) of 92.50 Ų, while the 4-propyl analog measures 81.06 Ų [1][2]. The 11.44 Ų difference stems from the extra H-bond donors and reduced hydrophobicity of the methyl-substituted thiadiazole. A TPSA value above 90 Ų is associated with reduced passive blood-brain barrier penetration, which may be advantageous for peripheral targets or disadvantageous for CNS programs.

TPSA
Data to verify
Target: 92.50 Ų
Propyl analog: 81.06 Ų
Δ +11.44 Ų
Higher TPSA may reduce passive BBB penetration.
Predicted 2D TPSA; CNS vs. peripheral context review needed.
Polar Surface Area Blood-Brain Barrier Penetration Drug-Likeness

H-Bond Donor Count: Greater Than Propyl Analog

The target compound possesses three hydrogen-bond donor (HBD) atoms, compared with a single HBD for the 4-propyl analog [1][2]. The additional HBDs arise from the methylsulfonyl-piperidine moiety and the thiadiazole ring, providing the potential for a more complex interaction network with protein targets relative to the flatter binding profile of the propyl derivative.

H‑Bond Donors
Data to verify
Target: 3 HBD
Propyl analog: 1 HBD
More complex H‑bond network may influence target selectivity.
Structure-based interpretation requires experimental binding data.
Hydrogen Bonding Structure-Based Drug Design Selectivity

Antimycobacterial Potential of Thiadiazole Scaffold

A series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives demonstrated minimum inhibitory concentrations (MIC) of 0.07–0.32 µM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid [1]. While the target compound itself has not been tested, it shares the identical 4-methyl-1,2,3-thiadiazole core and presents the methylsulfonyl-piperidine moiety as a structurally distinct attachment point that may extend or improve this activity. The selectivity index (SI) of the most potent derivative reached 3516 against HEK-293 cells [1], establishing a favorable therapeutic window for the chemotype.

Antimycobacterial scaffold
Class-level
4‑methyl‑thiadiazole core shares scaffold with hydrazone derivatives (MIC 0.07–0.32 µM vs M. tuberculosis H37Rv). Compound not directly tested.
Supports antimycobacterial SAR exploration.
Class-level inference; direct activity of the building block is unconfirmed.
Antimycobacterial Activity Tuberculosis Thiadiazole Scaffold

Low Rotatable Bond Count for Crystallization

The target compound contains only 2 rotatable bonds, compared with 7 rotatable bonds for the 4-propyl analog [1][2]. This reduced conformational flexibility is expected to facilitate crystallization and single-crystal X-ray diffraction studies, a critical advantage for unambiguous structure confirmation in procurement workflows.

Rotatable bonds
Data to verify
Target: 2
Propyl analog: 7
Lower flexibility may facilitate crystallization.
2D-based prediction; crystallization trials recommended.
Crystallization Structure Elucidation Synthetic Tractability

Lipinski Rule-of-Five Compliance with High Polarity

The compound fully complies with Lipinski’s Rule of Five (MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10) but, unlike many fragment-like building blocks that cluster around LogP 1–3, its predicted LogP of -0.17 [1] occupies the low-lipophilicity space. This profile is advantageous for fragment-based screening campaigns that prioritize polar fragments for efficient binding and high solubility. The 4-propyl analog (LogP 0.31, MW 317.44) lies closer to the median lipophilicity range, potentially offering different solubility and permeability characteristics.

Lipinski profile
Data to verify
Target: MW 289, LogP −0.17
Propyl analog: MW 317, LogP 0.31
Ro5‑compliant polar fragment for high‑solubility libraries.
Predicted LogP; confirm experimentally for lead optimization.
Drug-Likeness Fragment Library Design Physicochemical Properties

Application Scenarios for 1448051-20-4


Polar Fragment for Fragment-Based Drug Discovery

With an experimental LogP of -0.17 and TPSA of 92.50 Ų [1], this compound is ideally suited for inclusion in polar fragment libraries. Its high solubility at mM concentrations enables robust screening by NMR, SPR, or X-ray crystallography, while the three H-bond donors provide a rich interaction profile for identifying initial hits against challenging targets such as protein–protein interfaces or polar enzyme active sites.

Building Block for Antimycobacterial Lead Optimization

Given that 4-methyl-1,2,3-thiadiazole derivatives demonstrate potent antimycobacterial activity (MIC 0.07–0.32 µM against M. tuberculosis H37Rv) with high selectivity indices [2], procurement of this compound as a building block enables SAR exploration around the piperidine region. The methylsulfonyl-piperidine moiety offers a chemotype distinct from the reported hydrazone derivatives, potentially expanding intellectual property space.

Crystallization-Facilitated Structure Elucidation

The compound’s low conformational flexibility (2 rotatable bonds) [1] makes it an excellent candidate for co-crystallization studies. Procurement for fragment screening programs that rely on X-ray crystallography can accelerate the determination of high-resolution ligand–protein complex structures, providing rapid feedback for medicinal chemistry optimization.

Reference Compound for ADME Model Validation

The compound’s extreme polar profile (LogP -0.17, high TPSA) [1] and Ro5 compliance make it a useful reference standard for calibrating and validating in silico ADME prediction models, particularly for assessing the accuracy of permeability and solubility predictions in the low-lipophilicity region.

Application
Selection Property
Validation Focus
Polar fragment library screening
High polarity and predicted aqueous solubility
Solubility at mM concentrations; binding assay compatibility
Antimycobacterial SAR exploration
4‑Methyl‑1,2,3‑thiadiazole scaffold
MIC and selectivity endpoints in M. tuberculosis models
Co‑crystallization studies
Low conformational flexibility
Crystallization probability and X‑ray diffraction quality
ADME prediction model calibration
Polar physicochemical profile (low LogP, high TPSA)
In silico permeability and solubility prediction accuracy
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